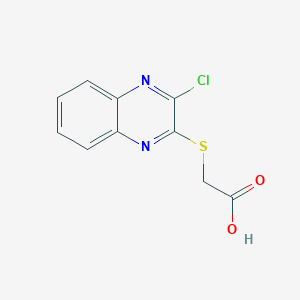

2-((3-Chloroquinoxalin-2-yl)thio)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((3-Chloroquinoxalin-2-yl)thio)acetic acid is a versatile chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom and a thioacetic acid group, making it a valuable molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid typically involves the reaction of 3-chloroquinoxaline with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloroquinoxalin-2-yl)thio)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the thioacetic acid group to a thiol or other reduced forms.

Substitution: The chlorine atom on the quinoxaline ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

2-((3-Chloroquinoxalin-2-yl)thio)acetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to modulate enzyme activity and disrupt cellular processes. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

2-((3-Chloroquinoxalin-2-yl)thio)acetic acid can be compared with other similar compounds, such as:

3-Chloroquinoxaline: Lacks the thioacetic acid group, making it less versatile in certain chemical reactions.

2-Mercaptoquinoxaline: Contains a thiol group instead of the thioacetic acid group, leading to different reactivity and applications.

Quinoxaline-2-carboxylic acid: Lacks the chlorine and thioacetic acid groups, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Biological Activity

2-((3-Chloroquinoxalin-2-yl)thio)acetic acid is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C10H7ClN2O2S

- CAS Number: 1334494-23-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to inhibit specific enzymes and receptors involved in inflammatory and pain pathways. The presence of the chloroquinoxaline moiety enhances its reactivity and potential for biological interactions.

Pharmacological Activities

Recent studies have highlighted several pharmacological activities associated with this compound:

-

Anti-inflammatory Activity:

- In vitro studies have demonstrated that this compound can significantly reduce inflammation markers in cell cultures exposed to pro-inflammatory cytokines.

- A study indicated that it exhibited a dose-dependent inhibition of carrageenan-induced paw edema in animal models, suggesting its potential as an anti-inflammatory agent .

- Analgesic Effects:

-

Antimicrobial Activity:

- Preliminary assays revealed that this compound possesses antimicrobial properties against various bacterial strains, although further studies are needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Several research articles have evaluated the biological activity of this compound:

Study 1: Anti-inflammatory and Analgesic Properties

In a controlled study involving albino mice, different dosages of the compound were administered. The results showed:

- Carrageenan-induced Paw Edema:

Treatment Dose (mg/kg) % Inhibition Control - 0 Standard (Diclofenac) 10 47.67 Test Compound 300 46.51

The test compound exhibited comparable anti-inflammatory effects to the standard drug, indicating its potential utility in treating inflammatory conditions .

Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Properties

IUPAC Name |

2-(3-chloroquinoxalin-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-9-10(16-5-8(14)15)13-7-4-2-1-3-6(7)12-9/h1-4H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSBQYBWOMNCLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.